molecular formula C6H6FNS B3300522 3-Fluoro-4-(methylthio)-pyridine CAS No. 902518-41-6

3-Fluoro-4-(methylthio)-pyridine

Cat. No. B3300522
CAS RN: 902518-41-6
M. Wt: 143.18 g/mol
InChI Key: RHMGQKJWGKVPES-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)-pyridine is a chemical compound with the molecular formula C7H8BFO2S . It is a heterocyclic organic compound and its molecular weight is 186.02 g/mol .

Scientific Research Applications

  • Synthesis of Novel Pyridines : Kieseritzky and Lindström (2010) discuss the synthesis of two pyridines, including a variant similar to 3-Fluoro-4-(methylthio)-pyridine, emphasizing the stepwise and regioselective installation of functional groups using known and newly developed methods. This research highlights the compound's significance in complex chemical synthesis processes (Kieseritzky & Lindström, 2010).

  • Corrosion Inhibition : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including a compound structurally related to 3-Fluoro-4-(methylthio)-pyridine. Their study utilized quantum chemical calculations and molecular dynamics simulations to understand the compound's interaction with iron surfaces, indicating potential applications in corrosion protection (Kaya et al., 2016).

  • Methylthiolation of Pyridines : Xiao et al. (2019) developed a novel protocol for C–H methylthiolation of 2-phenyl pyridines, using compounds like DMSO as the methylthio source. This study showcases the relevance of such pyridines, including those similar to 3-Fluoro-4-(methylthio)-pyridine, in creating aryl methyl sulfides (Xiao et al., 2019).

  • Fluorination Reactions : Research by Coe, Holton, and Tatlow (1982) explored the fluorination of pyridine, yielding various fluoropyridines. Although not directly focused on 3-Fluoro-4-(methylthio)-pyridine, this study provides insight into the behavior of pyridines under fluorination conditions, which could be relevant to understanding the chemical properties and reactions of 3-Fluoro-4-(methylthio)-pyridine (Coe, Holton, & Tatlow, 1982).

  • Electrochemical Synthesis : Fang et al. (2004) detailed the electrochemical synthesis of fluoropyridine, a process relevant to compounds like 3-Fluoro-4-(methylthio)-pyridine. Their research underscores the potential of electrochemical methods in synthesizing fluorinated organic compounds, which could include derivatives of 3-Fluoro-4-(methylthio)-pyridine (Fang et al., 2004).

Safety and Hazards

3-Fluoro-4-(methylthio)-pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMGQKJWGKVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304949
Record name 3-Fluoro-4-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylthio)-pyridine

CAS RN

902518-41-6
Record name 3-Fluoro-4-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902518-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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